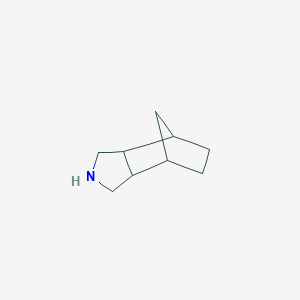
Octahydro-1H-4,7-methanoisoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-1H-4,7-methanoisoindole is a bicyclic compound with a unique structure that has attracted the attention of many researchers. It is also known as tetrahydro-1,4-methanoisoquinoline or octahydro-4,7-methano-1H-isoindole. This compound has a wide range of applications in the fields of medicinal chemistry, pharmacology, and drug discovery.
Mécanisme D'action
The mechanism of action of Octahydro-1H-4,7-methanoisoindole is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine.
Effets Biochimiques Et Physiologiques
Octahydro-1H-4,7-methanoisoindole has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood and behavior. It has also been shown to increase the levels of BDNF (brain-derived neurotrophic factor), which is a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Octahydro-1H-4,7-methanoisoindole is its unique structure, which makes it a valuable tool for studying the structure-activity relationship of drugs. It is also relatively easy to synthesize, which makes it a cost-effective compound for laboratory experiments. However, one of the main limitations of Octahydro-1H-4,7-methanoisoindole is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on Octahydro-1H-4,7-methanoisoindole. One area of interest is the development of more potent and selective compounds that target specific neurotransmitter systems. Another area of interest is the use of Octahydro-1H-4,7-methanoisoindole as a tool for studying the structure-activity relationship of drugs. Additionally, there is potential for the development of new therapeutic agents based on the unique structure of Octahydro-1H-4,7-methanoisoindole.
Méthodes De Synthèse
The synthesis of Octahydro-1H-4,7-methanoisoindole is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine, which is then reduced to the corresponding amine. The amine is then cyclized to form the bicyclic compound, Octahydro-1H-4,7-methanoisoindole.
Applications De Recherche Scientifique
Octahydro-1H-4,7-methanoisoindole has a wide range of applications in scientific research. It has been extensively studied for its potential as a drug candidate for the treatment of various diseases. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties. It has also been studied for its potential as a treatment for addiction and as an analgesic.
Propriétés
Numéro CAS |
16160-75-1 |
|---|---|
Nom du produit |
Octahydro-1H-4,7-methanoisoindole |
Formule moléculaire |
C9H15N |
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
4-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C9H15N/c1-2-7-3-6(1)8-4-10-5-9(7)8/h6-10H,1-5H2 |
Clé InChI |
VBSDAMAWZZSZMY-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2CNC3 |
SMILES canonique |
C1CC2CC1C3C2CNC3 |
Synonymes |
4-AZA-TRICYCLO[5.2.1.0 2,6 ]DECANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



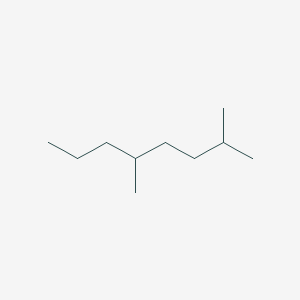
![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)
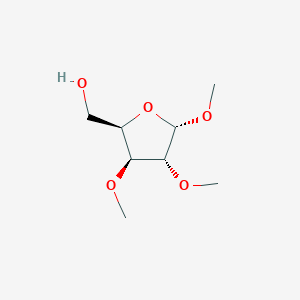
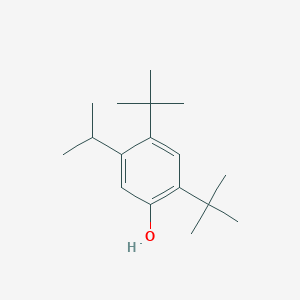
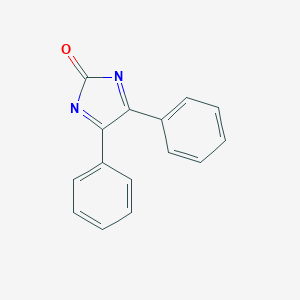
![3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide](/img/structure/B100656.png)
![2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate](/img/structure/B100657.png)
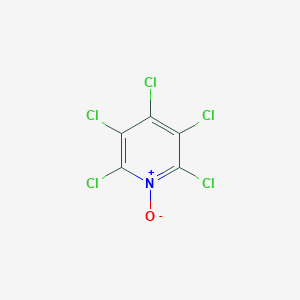
![Pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B100659.png)
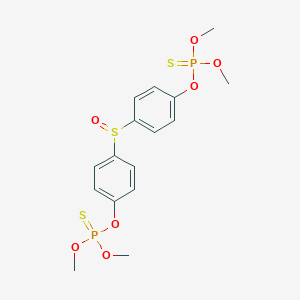

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B100664.png)
![3,4alpha-[(4abeta,8abeta)-2alpha-Methyl-5-hydroxydecahydroquinoline-5alpha,7alpha-diyl]-1,4,4aalpha,5,6,7,8,8abeta-octahydronapht](/img/structure/B100669.png)
![1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-](/img/structure/B100670.png)